isobutyl 4-oxo-4H-chromene-2-carboxylate chemical structure
isobutyl 4-oxo-4H-chromene-2-carboxylate chemical structure
An In-Depth Technical Guide to Isobutyl 4-oxo-4H-chromene-2-carboxylate
Introduction
The chromone (4H-chromen-4-one) nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Compounds incorporating this benzo-γ-pyrone skeleton are pervasive in nature and exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4][5] The type, number, and position of substituents on the chromone core are pivotal in defining the specific biological activity of a derivative.[5]
This technical guide provides a comprehensive examination of a specific derivative, isobutyl 4-oxo-4H-chromene-2-carboxylate . We will delve into its chemical structure, a robust and reproducible synthetic pathway with mechanistic insights, detailed spectroscopic characterization, and the broader pharmacological context that makes this class of molecules a compelling subject for research and development professionals.
Chemical Structure and Physicochemical Properties
Isobutyl 4-oxo-4H-chromene-2-carboxylate consists of the planar chromone ring system with an isobutyl ester functional group attached at the C-2 position. The electron-withdrawing nature of the ester and the pyrone ring's carbonyl group significantly influences the molecule's reactivity and electronic distribution.
Caption: Chemical structure of isobutyl 4-oxo-4H-chromene-2-carboxylate.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | Isobutyl 4-oxo-4H-chromene-2-carboxylate |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol |
| Appearance | Expected to be a white to off-white or yellow solid |
| Core Scaffold | Chromone (4H-1-Benzopyran-4-one) |
Synthesis and Mechanistic Rationale
The synthesis of 4-oxo-4H-chromene-2-carboxylates is efficiently achieved via a two-step process starting from a substituted 2'-hydroxyacetophenone. The key transformation is a base-catalyzed Claisen condensation with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization. The resulting chromone-2-carboxylic acid can then be esterified to yield the desired product.[6][7]
Experimental Protocol
Step 1: Synthesis of 4-Oxo-4H-chromene-2-carboxylic acid
-
Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Causality: Sodium ethoxide serves as a strong base required to deprotonate the methyl group of the 2'-hydroxyacetophenone, initiating the Claisen condensation. Anhydrous conditions are critical to prevent quenching the base and unwanted side reactions.[8]
-
-
Condensation: To the cooled sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone (1.0 eq) in absolute ethanol. Subsequently, add diethyl oxalate (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization & Work-up: Pour the reaction mixture into a stirred solution of hydrochloric acid (10% aqueous solution). A precipitate will form.
-
Causality: The acidic work-up serves two purposes: it neutralizes the excess base and catalyzes the dehydration and cyclization of the intermediate diketone to form the stable aromatic pyrone ring.[9]
-
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 4-oxo-4H-chromene-2-carboxylic acid. The product can be further purified by recrystallization from ethanol.
Step 2: Fischer Esterification to Isobutyl 4-oxo-4H-chromene-2-carboxylate
-
Reaction Setup: Suspend the 4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) from Step 1 in isobutanol (used in excess, acting as both reagent and solvent).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isobutanol, driving the equilibrium towards the ester product.
-
-
Work-up: Cool the reaction mixture to room temperature and remove the excess isobutanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure isobutyl 4-oxo-4H-chromene-2-carboxylate.
Synthetic Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.
Spectroscopic Characterization
The structural elucidation of the target molecule relies on standard spectroscopic techniques. The following tables summarize the expected data based on known spectra of analogous chromone-2-carboxylates.[7][10][11]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | dd | 1H | H-5 | Deshielded by the adjacent C4-carbonyl group. |
| ~7.75 | ddd | 1H | H-7 | Aromatic proton. |
| ~7.50 | d | 1H | H-8 | Aromatic proton. |
| ~7.45 | ddd | 1H | H-6 | Aromatic proton. |
| ~7.10 | s | 1H | H-3 | Singlet due to no adjacent protons on the pyrone ring. |
| ~4.15 | d | 2H | -O-CH₂ -CH(CH₃)₂ | Methylene protons of the isobutyl group, split by the adjacent methine proton. |
| ~2.10 | m | 1H | -O-CH₂-CH (CH₃)₂ | Methine proton of the isobutyl group, split by both the methylene and methyl protons. |
| ~1.05 | d | 6H | -O-CH₂-CH(CH₃ )₂ | Diastereotopic methyl protons of the isobutyl group, appearing as a doublet due to splitting by the methine proton. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~177.0 | C-4 (Ketone C=O) |
| ~160.0 | C-2 (Ester C=O) |
| ~156.0 | C-8a |
| ~154.0 | C-2 |
| ~134.5 | C-7 |
| ~126.0 | C-5 |
| ~125.0 | C-6 |
| ~124.0 | C-4a |
| ~118.0 | C-8 |
| ~115.0 | C-3 |
| ~72.0 | -O-CH₂ -CH(CH₃)₂ |
| ~28.0 | -O-CH₂-CH (CH₃)₂ |
| ~19.0 | -O-CH₂-CH(CH₃ )₂ |
Table 4: Predicted Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3080 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |
| ~2960 | Medium-Strong | C-H stretch (aliphatic) | Characteristic of sp³ C-H bonds in the isobutyl group. |
| ~1745 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency than the ketone.[12] |
| ~1650 | Strong | C=O stretch (γ-pyrone ketone) | Conjugation with the aromatic ring and the pyrone double bond lowers the stretching frequency compared to a simple ketone.[13] |
| ~1610, ~1470 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~1250 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretching of the ester group. |
Applications and Pharmacological Context
While specific biological data for isobutyl 4-oxo-4H-chromene-2-carboxylate is not widely published, its structural class is of significant interest to drug development professionals. The chromone scaffold is a key component in several approved drugs and numerous clinical candidates.[2]
-
Anticancer Potential: Many chromone derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][9] They can modulate multiple molecular targets involved in cancer progression.
-
Anti-inflammatory and Antioxidant Activity: The chromone core is found in natural anti-inflammatory compounds. Synthetic derivatives are often evaluated for their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or to scavenge reactive oxygen species.[4][14][15]
-
Antimicrobial Properties: The chromone skeleton has been incorporated into novel agents targeting bacteria and fungi, offering a potential framework to combat growing antimicrobial resistance.[1][4]
-
Enzyme Inhibition: Chromone-based molecules have been developed as inhibitors for a wide range of enzymes, including cholinesterases (relevant for Alzheimer's disease), kinases, and β-secretase.[1][14]
The synthesis of the title compound, with its moderately bulky and lipophilic isobutyl group, is a logical step in a structure-activity relationship (SAR) study. By systematically varying the ester group at the C-2 position, researchers can probe the size and nature of the binding pocket of a target enzyme or receptor, optimizing for potency, selectivity, and pharmacokinetic properties like membrane permeability.
Conclusion
Isobutyl 4-oxo-4H-chromene-2-carboxylate is a synthetically accessible derivative of the pharmacologically significant chromone scaffold. Its preparation via a reliable condensation-cyclization-esterification sequence allows for its inclusion in chemical libraries for biological screening. The well-defined structural and electronic features, which can be confirmed by standard spectroscopic methods, make it and related analogs valuable tools for researchers and scientists in the ongoing quest to develop novel therapeutics for a multitude of diseases.
References
-
Gaber, M., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. Available at: [Link]
-
Kulshrestha, A., et al. (2017). Therapeutic Potential of Chromones. TSI Journals. Available at: [Link]
-
Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Available at: [Link]
-
Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gama, M., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. ResearchGate. Available at: [Link]
-
Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. Available at: [Link]
-
Al-Qalaf, F. (2016). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Thieme Chemistry. Available at: [Link]
-
Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Available at: [Link]
-
Cagide, F., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]
-
Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Mhlongo, J. T., et al. (2019). Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands. PubMed. Available at: [Link]
-
Horvath, G., et al. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. Available at: [Link]
-
Mhlongo, J. T., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]






